Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-3-yl moiety, followed by the introduction of the 4-(4-chloropyridin-2-yl)piperazine group. Key steps include nucleophilic substitution and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Share structural similarities and exhibit diverse biological activities.
Piperazine-containing compounds: Commonly found in various drugs and bioactive molecules.
Chloropyridine derivatives: Known for their pharmacological properties.
Uniqueness
Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-11-1-3-16-13(9-11)17-4-6-18(7-5-17)14(19)21-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQHZORMMFZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)N2CCN(CC2)C3=NC=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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